β-carbolines represent a group of indole alkaloids naturally occurring in plants and animals. [, , ] They are characterized by a tricyclic pyrido[3,4-b]indole structure. These compounds play diverse roles in scientific research, particularly in medicinal chemistry, due to their wide range of biological activities. [, , , , ]
1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid is a chemical compound with the molecular formula and a CAS number of 1751-78-6. This compound belongs to the β-carboline family, which is recognized for its diverse biological activities and potential therapeutic applications. The β-carboline derivatives are often studied for their roles in neuropharmacology and their ability to interact with various neurotransmitter systems, making them significant in medicinal chemistry and drug development .
1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid is classified as an indole alkaloid due to its structural features that include a bicyclic structure containing both an indole and a carboxylic acid functional group. This classification is important as it indicates the compound's potential biological properties and its relevance in pharmacological research .
The synthesis of 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid can be accomplished through several methods. One prominent approach involves the cyclization of tryptamine derivatives with aldehydes under acidic conditions. This reaction typically proceeds via a condensation mechanism followed by cyclization to form the β-carboline core structure. Subsequent oxidation steps are employed to introduce the keto group at the 1-position and the carboxylic acid at the 6-position.
The molecular structure of 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid can be represented by its canonical SMILES notation: C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)C(=O)O. The structure features a bicyclic framework characteristic of β-carbolines, with a carboxylic acid functional group contributing to its reactivity and biological activity.
The compound participates in various chemical reactions typical of carboxylic acids and β-carbolines. Notably:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry and material science .
The mechanism of action of 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid is primarily linked to its interactions with neurotransmitter systems in biological contexts. It has been shown to exhibit:
Research continues to elucidate these mechanisms further to understand their implications in treating neurodegenerative diseases and other conditions .
These properties are crucial for determining the handling procedures and applications in various scientific fields .
The applications of 1-Oxo-2,3,4,9-tetrahydro-1H-beta-carboline-6-carboxylic acid span several domains:
β-Carbolines are heterocyclic scaffolds comprising a pyridine ring fused with an indole moiety. The compound "1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid" follows systematic IUPAC nomenclature:
Table 1: Nomenclature and Synonyms
| Systematic Name | Common Synonyms | CAS Number |
|---|---|---|
| 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid | 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid; 2,3,4,9-Tetrahydro-1-oxo-1H-pyrido[3,4-b]indole-6-carboxylic acid | 1751-78-6 |
| Ethyl ester variant | 1-Oxo-2,3,4,9-tetrahydro-1H-β-carboline-6-carboxylic acid ethyl ester | 1967-75-5 |
Tetrahydro-β-carbolines (THBCs) are bioactive alkaloids historically identified in plants (e.g., Passiflora species) and mammalian tissues. Unlike natural THBCs often bearing C-1 carbon substituents (e.g., tryptoline), the synthetic 1-oxo-THBC scaffold emerged in medicinal chemistry campaigns:
The 1-oxo group confers distinct electronic and steric properties:
Table 2: Key Physicochemical Properties of 1-Oxo-THBC-6-carboxylic Acid
| Property | Value | Remarks |
|---|---|---|
| Molecular Formula | C₁₂H₁₀N₂O₃ | Confirmed via mass spectrometry [3] [5] |
| Molecular Weight | 230.22 g/mol | [5] [7] |
| Melting Point | >370°C | High thermal stability [7] |
| Predicted pKa | 4.29 ± 0.20 | Indicates moderate acidity [7] |
| Physical Form | Off-white solid | Commercial sources specify purity ≥96% [2] |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1